H-D-Leu-Thr-Arg-pNA
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Overview
Description
H-D-Leu-Thr-Arg-pNA is a synthetic peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of leucine, threonine, and arginine amino acids, along with a nitrophenyl group, which contributes to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of H-D-Leu-Thr-Arg-pNA, also known as D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide, is the Serine Protease 22 (PRSS22) . PRSS22 is a member of the trypsin family of serine proteases and is expressed in the airways in a developmentally regulated manner .
Mode of Action
This compound preferentially cleaves the synthetic substrate compared to tosyl-Gly-Pro-Arg-pNA . This interaction with its target results in the activation of the PRSS22 enzyme, leading to downstream effects in the biochemical pathways it is involved in .
Biochemical Pathways
The activation of PRSS22 by this compound affects several biochemical pathways. One significant pathway is the conversion of single-chain pro–urokinase-type plasminogen activator (pro-uPA/scuPA) into its mature, enzymatically active protease . This process plays a crucial role in fibrinolysis and other uPA-dependent reactions in the lung .
Result of Action
The result of this compound’s action is the activation of PRSS22, leading to the conversion of pro-uPA into its active form . This conversion can induce pro-uPA–expressing smooth muscle cells to increase their migration through a basement membrane–like extracellular matrix .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of diverse protease inhibitors in normal human plasma can affect the activity of PRSS22 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Leu-Thr-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The protected amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid) to expose the amino groups for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-purity reagents and optimized reaction conditions is crucial for achieving the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-D-Leu-Thr-Arg-pNA can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
H-D-Leu-Thr-Arg-pNA has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Comparison with Similar Compounds
Similar Compounds
D-Leucyl-L-threonyl-L-argininamide: Lacks the nitrophenyl group, resulting in different chemical properties and biological activities.
L-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide: Contains L-leucine instead of D-leucine, affecting its stereochemistry and interactions.
D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-lysineamide: Substitutes arginine with lysine, altering its charge and binding characteristics.
Uniqueness
H-D-Leu-Thr-Arg-pNA is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. Its specific combination of amino acids and functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N8O6/c1-12(2)11-16(23)19(32)29-18(13(3)31)21(34)28-17(5-4-10-26-22(24)25)20(33)27-14-6-8-15(9-7-14)30(35)36/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H,27,33)(H,28,34)(H,29,32)(H4,24,25,26)/t13-,16-,17+,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFUBQKPPLZOLE-ZSGPHXLJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N8O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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